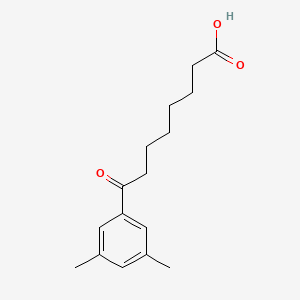

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid

Description

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid is a substituted octanoic acid derivative featuring a 3,5-dimethylphenyl group attached to the carbonyl position of an eight-carbon aliphatic chain. For example, derivatives of 8-oxooctanoic acid are employed in proteolysis-targeting chimeras (PROTACs), as seen in , where suberic acid (octanedioic acid) is modified for drug development.

Properties

IUPAC Name |

8-(3,5-dimethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXXUHBSXOXXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645293 | |

| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870287-00-6 | |

| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid typically involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, reduction, and oxidation to yield the desired product. Common reagents used in these reactions include bases such as sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and electronic nature of substituents significantly influence physicochemical and biological properties:

- 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid (CAS 898765-57-6, ): Chlorine atoms are electron-withdrawing, increasing polarity and possibly altering binding affinity compared to methyl substituents.

highlights that substituent position (e.g., 3,5- vs. 2,5-) in N-(disubstituted-phenyl)carboxamides critically impacts photosynthetic electron transport (PET) inhibition. While this study focuses on carboxamides, analogous trends likely apply to octanoic acid derivatives: 3,5-substituted compounds exhibit superior activity due to optimized steric and electronic profiles .

Chain Length Variations

- 5-(2,5-Dimethylphenyl)-5-oxovaleric acid (CAS 34670-08-1, ): A five-carbon chain reduces molecular weight (MW = 236.3 g/mol) compared to the eight-carbon target compound (MW = 264.3 g/mol). Shorter chains may decrease lipophilicity (lower XLogP3) and alter pharmacokinetic properties.

- 8-(2-Iodophenyl)-8-oxooctanoic acid (): The iodine substituent increases molecular weight (MW = 360.19 g/mol) and introduces a heavy atom, which could influence radiolabeling applications or steric hindrance.

Ester Derivatives

- ETHYL 8-(3,5-DIMETHYLPHENYL)-8-OXOOCTANOATE (CAS 898751-81-0, ): Esterification of the carboxylic acid group improves volatility and may enhance cell membrane permeability. However, it requires hydrolysis in vivo to release the active acid form.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Position : 3,5-Disubstitution on the phenyl ring (as in the target compound) is generally more favorable for biological activity than 2,5-substitution, as observed in PET-inhibiting carboxamides .

- Electron Effects : Electron-withdrawing groups (e.g., Cl) increase polarity but may reduce bioavailability, whereas electron-donating groups (e.g., methyl) enhance lipophilicity and tissue penetration.

- Chain Length : Longer chains (C8 vs. C5) provide greater flexibility and hydrophobic interactions, which are critical for binding to enzymes or receptors.

Biological Activity

8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, also known by its CAS number 870287-00-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.

Biological Activities

- Anti-inflammatory Effects : Research indicates that derivatives of keto acids can exhibit anti-inflammatory properties. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Metabolic Regulation : Similar compounds have been studied for their roles in regulating metabolic pathways, particularly in the context of obesity and diabetes. The influence on fatty acid metabolism is a key area of investigation.

Research Findings

A series of studies have highlighted the biological implications of this compound:

- Case Study 1 : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in markers of inflammation and improved metabolic profiles in subjects with diet-induced obesity.

- Case Study 2 : In vitro assays revealed that the compound inhibits the activity of certain enzymes involved in lipid synthesis, suggesting a mechanism for its potential weight management effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.